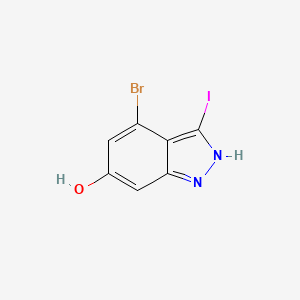

4-Bromo-3-iodo-1H-indazol-6-OL

Description

4-Bromo-3-iodo-1H-indazol-6-OL is a halogenated indazole derivative characterized by a hydroxyl group at position 6, bromine at position 4, and iodine at position 2. The indazole scaffold is a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, making it a privileged structure in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodo-2H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEDXBNQPYGPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-1H-indazol-6-OL typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.

Bromination and Iodination: The benzene derivative undergoes bromination and iodination reactions to introduce the bromine and iodine atoms at the desired positions.

Cyclization: The brominated and iodinated intermediate is then subjected to cyclization reactions to form the indazole ring. This step often involves the use of a base and a suitable solvent.

Hydroxylation: Finally, the hydroxyl group is introduced at the 6th position of the indazole ring through hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and iodination processes, followed by cyclization and hydroxylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1H-indazol-6-OL can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the indazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted indazole derivatives with various functional groups.

Oxidation Reactions: Carbonyl compounds such as ketones or aldehydes.

Reduction Reactions: Dehalogenated indazole derivatives or reduced indazole rings.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-iodo-1H-indazol-6-OL serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Anticancer Activity : Various studies have indicated that indazole derivatives can inhibit specific kinases associated with cancer progression. For instance, compounds derived from indazoles have been reported to inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and tumor growth .

- Anti-inflammatory Effects : Research indicates that some indazole derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases .

Biological Studies

The compound is utilized in biological assays to investigate its effects on cellular pathways:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes involved in critical signaling pathways. For example, it has been evaluated for its inhibitory effects on various kinases, which play roles in cancer and other diseases .

Chemical Synthesis

This compound acts as an intermediate in the synthesis of more complex heterocyclic compounds, allowing researchers to explore new chemical entities with diverse functionalities.

Material Science

Research is ongoing into the use of this compound in developing novel materials. Its unique properties may lead to advancements in creating materials with specific electronic or optical characteristics.

Case Studies and Research Findings

Several studies highlight the potential of indazole derivatives:

- Antitumor Activity : A study reported that derivatives based on indazoles showed effectiveness against PLK4, with some compounds demonstrating single-digit nanomolar inhibition against tumor growth in mouse models .

- Inhibition of Kinases : Research has shown that certain synthesized indazole compounds exhibit strong inhibitory activity against pan-Pim kinases, which are implicated in various cancers .

- IDO1 Inhibition : A novel series of indazole derivatives were evaluated for their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune escape in tumors. Some compounds displayed significant inhibitory activities, suggesting their potential as immunotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-3-iodo-1H-indazol-6-OL and related indazole derivatives, based on the provided evidence:

Key Findings:

Substituent Effects on Reactivity: The hydroxyl group in this compound distinguishes it from nitro (e.g., 4-Bromo-6-nitro-1H-indazole) or fluoro (e.g., 6-Bromo-4-fluoro-1H-indazole) analogs. The dual halogens (Br and I) in the target compound may increase steric hindrance but also improve electrophilicity, favoring cross-coupling reactions over mono-halogenated analogs .

Biological Activity :

- Compound 16 (from ) demonstrates COX-2 inhibitory activity due to its sulfonamide group, a feature absent in this compound. This highlights the importance of sulfonamide moieties in targeting enzymatic pathways .

- Fluorinated indazoles (e.g., 6-Bromo-4-fluoro-1H-indazole) are prioritized in radiopharmaceuticals due to fluorine-18’s utility in PET imaging, whereas iodinated derivatives may find use in heavy-atom crystallography .

Synthetic Utility :

- Methyl esters (e.g., Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate) are common intermediates for further functionalization, whereas the hydroxyl group in the target compound could enable direct conjugation with biomolecules via esterification or etherification .

Q & A

Q. What controls are critical when evaluating this compound in kinase inhibition assays?

- Methodological Answer :

- Positive Controls : Staurosporine (pan-kinase inhibitor) and substrate-only wells.

- Negative Controls : Unmodified indazole core (to isolate halogen effects).

- Counter-Screens : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.